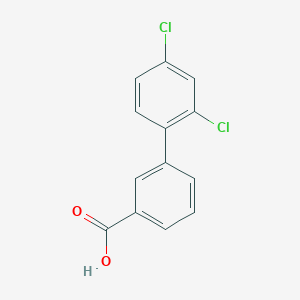

2',4'-Dichlorobiphenyl-3-carboxylic acid

Description

Contextual Background of Biphenyl (B1667301) Carboxylic Acids in Chemical and Biological Sciences

Biphenyl carboxylic acids represent a significant class of compounds with diverse applications. The biphenyl structure itself is a key feature in many pharmacologically active molecules. alfa-chemistry.com The addition of a carboxylic acid group can enhance the polarity and hydrophilicity of these molecules, which can in turn influence their bioavailability and biochemical interactions. rsc.org

For instance, certain biphenyl carboxylic acid derivatives have been investigated for their potential as anti-inflammatory agents, anticancer therapeutics, and antifungal compounds. rsc.orgnih.govresearchgate.net The synthesis of these molecules often employs well-established techniques such as the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the carbon-carbon bond between the two phenyl rings. rsc.org This synthetic versatility allows for the creation of a wide library of substituted biphenyl carboxylic acids for further study. rsc.org

Academic Significance and Research Gaps Pertaining to 2',4'-Dichlorobiphenyl-3-carboxylic Acid

A pivotal study has identified polychlorinated biphenyl carboxylic acids as significant components of chromophoric dissolved organic matter (CDOM) in seawater. nih.govacs.org This research suggests that, contrary to the common understanding of PCBs as solely anthropogenic pollutants, these chlorinated aromatic acids may have a natural, in-situ biological origin in marine environments. nih.govacs.org This finding is of considerable academic significance as it opens up new avenues for understanding the biogeochemical cycling of chlorine and the composition of marine organic matter. nih.govacs.orgacs.org Specifically, 2,4-dichlorobenzoic acid, a structurally related compound, was identified in these studies, highlighting the environmental relevance of this substitution pattern. nih.gov

Despite this important context, significant research gaps exist specifically for this compound. There is a notable lack of studies detailing its specific biological activities, such as potential enzymatic inhibition or antimicrobial properties, which have been explored for other biphenyl carboxylic acids. Furthermore, while general synthetic methods are known, optimized synthesis protocols specifically for this compound are not widely reported in academic literature. The global inventory and the specific isomer distribution of dissolved chlorinated aromatic acids, including this compound, are still under investigation, pointing to a need for more extensive environmental monitoring and characterization. nih.gov

Theoretical Frameworks and Methodological Approaches in Biphenyl Research

The study of biphenyls, including their chlorinated derivatives, relies on a combination of theoretical and analytical methodologies.

Theoretical Frameworks: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structural and electronic properties of biphenyls. rsc.orgnih.gov These methods are used to calculate torsional barriers, which are the energy barriers to rotation around the central carbon-carbon bond, and to understand how substituents influence the conformation of the molecule. nih.govresearchgate.net For substituted biphenyls, attractive dispersive interactions between substituents can significantly impact the geometries and stabilities of different conformations. nih.gov Molecular electrostatic potential (MEP) and dipole moment calculations can also provide insights into the reactivity and potential for intermolecular interactions. revistabiomedica.org

Methodological Approaches: The analysis of polychlorinated biphenyls and their derivatives in environmental and biological samples typically involves sophisticated analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD) is a common method for the separation and quantification of these compounds. nau.eduscilit.comcapes.gov.br Sample preparation is a critical step and often involves extraction from a complex matrix, followed by cleanup procedures to remove interfering substances. nih.gov For the structural elucidation of novel compounds, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools.

Compound Information

| Compound Name |

| This compound |

| 2,4-Dichlorobenzoic acid |

| Biphenyl |

| Suzuki-Miyaura |

Chemical Data

Below are some of the computed properties for this compound and a closely related compound.

Table 1: Computed Properties of this compound Data for this table is inferred from supplier specifications and databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O₂ | rsc.orgtandfonline.com |

| Molecular Weight | 267.11 g/mol | rsc.org |

| CAS Number | 380228-58-0 | rsc.orgnih.govtandfonline.com |

Table 2: Computed Properties of 2',4'-Dichloro-4-hydroxy-1,1'-biphenyl-3-carboxylic acid This is a related compound for which more detailed public data is available.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O₃ | [No Source] |

| Molecular Weight | 283.10 g/mol | [No Source] |

| XLogP3 | 5.5 | [No Source] |

| Hydrogen Bond Donor Count | 2 | [No Source] |

| Hydrogen Bond Acceptor Count | 3 | [No Source] |

| Rotatable Bond Count | 2 | [No Source] |

| Exact Mass | 281.9850495 Da | [No Source] |

| Polar Surface Area | 57.5 Ų | [No Source] |

| Heavy Atom Count | 18 | [No Source] |

| Formal Charge | 0 | [No Source] |

| Complexity | 311 | [No Source] |

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBAPTMRZKVPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610717 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380228-58-0 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 ,4 Dichlorobiphenyl 3 Carboxylic Acid

Established Synthetic Pathways for Biphenyl (B1667301) Scaffolds

The construction of the biphenyl core is a cornerstone of modern organic synthesis. Several methods have been developed, ranging from classical reactions to more modern palladium-catalyzed cross-coupling reactions, which offer greater efficiency and functional group tolerance. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions have become the most prominent methods for the formation of carbon-carbon bonds in the synthesis of biaryl compounds. researchgate.nettcichemicals.com Their success is attributed to mild reaction conditions, high yields, and broad functional group compatibility. tcichemicals.comresearchgate.net

The Suzuki-Miyaura coupling is one of the most widely used methods, involving the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is known for its operational simplicity and the commercial availability and low toxicity of the boron reagents. reddit.com For the synthesis of complex biphenyls, this method offers high selectivity. tcichemicals.com However, the presence of a carboxylic acid group on the aryl boronic acid can sometimes interfere with the reaction, potentially deactivating the catalyst. imperial.ac.uk In such cases, protecting the carboxylic acid as an ester is a common strategy. imperial.ac.uk

Table 1: Comparison of Common Palladium Catalysts in Suzuki-Miyaura Coupling

| Catalyst | Common Ligands | Typical Reaction Conditions | Advantages |

| Pd(PPh₃)₄ | Triphenylphosphine | Toluene, Ethanol/Water, Base (e.g., Na₂CO₃, K₂CO₃), 80-100 °C | Commercially available, well-established |

| Pd(OAc)₂ | Buchwald or Herrmann-type phosphine ligands | Toluene or Dioxane, Base (e.g., K₃PO₄, Cs₂CO₃), Room Temp to 100 °C | High turnover numbers, effective for challenging substrates |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | THF, Dioxane, or DMF, Base (e.g., K₂CO₃, CsF), 80-120 °C | Effective for a wide range of substrates, including heteroaryls |

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide, also catalyzed by palladium. nih.gov A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance for a wide array of functional groups, including carboxylic acids. byjus.com However, the high toxicity of organotin compounds is a significant drawback. imperial.ac.uk

Classical Aryl Coupling Reactions (e.g., Ullmann, Wurtz-Fittig)

Before the advent of palladium-catalyzed methods, classical coupling reactions were the primary means of synthesizing biphenyls.

The Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules. nih.gov Traditionally, this reaction requires harsh conditions, such as high temperatures (often exceeding 200°C), and stoichiometric amounts of copper. nih.govnih.gov While effective for producing symmetrical biphenyls, the synthesis of unsymmetrical biphenyls can be challenging and often results in a mixture of products. nih.gov Modern modifications using soluble copper catalysts and ligands have allowed for milder reaction conditions. nih.gov

The Wurtz-Fittig reaction is a modification of the Wurtz reaction and involves the coupling of an aryl halide with an alkyl halide using sodium metal. acs.org While primarily used for the alkylation of aryl halides, it can be adapted to produce biphenyl compounds. researchgate.net This reaction often suffers from side reactions and is generally less efficient and selective than modern cross-coupling methods. acs.org

Stereoselective and Regioselective Synthesis Approaches

The synthesis of substituted biphenyls often requires precise control over the position of substituents (regioselectivity). In palladium-catalyzed reactions, the regioselectivity is inherently controlled by the positions of the halogen and the boron or tin substituent on the respective coupling partners.

For certain biphenyls with bulky ortho substituents, rotation around the central carbon-carbon bond is restricted, leading to a form of stereoisomerism known as atropisomerism. The synthesis of a single atropisomer (stereoselective synthesis) is a significant challenge. This is typically achieved through methods that employ chiral catalysts or auxiliaries to control the orientation of the two aryl rings as the biphenyl bond is formed.

Strategic Synthesis of 2',4'-Dichlorobiphenyl-3-carboxylic Acid

The synthesis of the specifically substituted this compound requires a careful selection of precursors and reaction conditions to ensure the correct placement of the chloro and carboxyl groups.

Precursor Selection and Reaction Optimization

A plausible and efficient route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. The choice of coupling partners is critical for the success of the synthesis.

Route A would involve the coupling of 3-carboxyphenylboronic acid with 1-bromo-2,4-dichlorobenzene . As mentioned, the free carboxylic acid on the boronic acid can sometimes be problematic. imperial.ac.uk Therefore, it is often advantageous to use the corresponding ester, such as methyl 3-boronobenzoate , which can be hydrolyzed to the carboxylic acid after the coupling reaction.

Route B would utilize (2,4-dichlorophenyl)boronic acid and a 3-halobenzoic acid (e.g., 3-bromobenzoic acid or methyl 3-bromobenzoate). This approach may also require protection of the carboxylic acid group.

Table 2: Potential Precursors for Suzuki-Miyaura Synthesis of the Target Compound

| Route | Aryl Boron Reagent | Aryl Halide | Post-Coupling Step |

| A | 3-Carboxyphenylboronic acid or Methyl 3-boronobenzoate | 1-Bromo-2,4-dichlorobenzene | Hydrolysis (if ester is used) |

| B | (2,4-Dichlorophenyl)boronic acid | 3-Bromobenzoic acid or Methyl 3-bromobenzoate | Hydrolysis (if ester is used) |

Reaction optimization would involve screening various palladium catalysts, ligands, bases, and solvent systems to maximize the yield of the desired biphenyl product. For instance, a common system involves a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as potassium carbonate or cesium fluoride, and a solvent mixture like toluene/ethanol/water.

Functional Group Interconversions and Carboxylic Acid Formation

An alternative strategy involves the formation of the biphenyl scaffold first, followed by the introduction of the carboxylic acid group. This can be achieved through several functional group interconversion methods.

One common method is directed ortho-lithiation . If a suitable directing group is present on one of the phenyl rings of a pre-formed 2',4'-dichlorobiphenyl, a strong base like n-butyllithium or sec-butyllithium can selectively remove a proton from the ortho position. acs.orgbeilstein-journals.org The resulting aryllithium species can then be quenched with carbon dioxide (CO₂) to form the corresponding carboxylic acid. For example, starting with 1-bromo-3-(2',4'-dichlorophenyl)benzene, one could potentially perform a halogen-metal exchange followed by carboxylation.

Another approach is the oxidation of a methyl group . If 2',4'-dichloro-3-methylbiphenyl were synthesized, the methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Finally, the hydrolysis of a nitrile offers a reliable route. The synthesis could target 2',4'-dichlorobiphenyl-3-carbonitrile. The nitrile group can then be hydrolyzed to a carboxylic acid under acidic or basic conditions. This method is often high-yielding and tolerates a variety of other functional groups.

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship studies for this compound would logically involve systematic modifications to both the biphenyl core and the carboxylic acid group. The goal of such studies is to understand how changes in halogenation patterns, lipophilicity, and the acidic character of the molecule impact its biological activity. These derivatives allow researchers to map the pharmacophore and optimize properties like potency, selectivity, and metabolic stability.

The existing dichloro- substitution pattern of the parent compound provides a foundation for exploring the impact of additional or alternative halogen atoms at various positions on the biphenyl rings. Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability, and can also participate in halogen bonding with biological targets. The synthesis of new halogenated analogs would involve selective introduction of fluorine, bromine, or iodine.

Bromination: Electrophilic aromatic substitution is a common method for introducing bromine atoms onto an activated aromatic ring. Reagents such as N-Bromosuccinimide (NBS), often with a catalytic amount of acid, can be used. The regioselectivity of the bromination will be directed by the existing chloro and carboxylic acid groups.

Iodination: The synthesis of iodo-analogs can be achieved through several methods. Electrophilic iodination can be performed using N-Iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent. For instance, heating a carboxylic acid with iodine in the presence of a copper salt like Cu(OCOCH₃)₂ can yield the α-iodocarboxylic acid manac-inc.co.jp. Another approach involves the conversion of the carboxylic acid to an acyl chloride with thionyl chloride and iodine, which can produce an α-iodoacyl chloride manac-inc.co.jp.

Fluorination: The introduction of fluorine atoms often requires more specialized reagents compared to other halogens. Decarboxylative fluorination represents one potential strategy, where a carboxylic acid is converted to an alkyl fluoride using reagents like AgNO₃ and Selectfluor® nih.gov. Direct fluorination of the aromatic ring can be challenging but may be achieved using powerful electrophilic fluorinating agents.

Below is a table illustrating potential halogenated analogs and common synthetic reagents that could be employed for their synthesis.

| Target Analog Structure | Halogen to Introduce | Potential Synthetic Reagent(s) |

| Bromo-derivative | Bromine (Br) | N-Bromosuccinimide (NBS), Br₂/Lewis Acid |

| Iodo-derivative | Iodine (I) | N-Iodosuccinimide (NIS), I₂/Oxidizing Agent |

| Fluoro-derivative | Fluorine (F) | Selectfluor®, AgF/Electrophilic Source |

This table presents plausible synthetic strategies based on established chemical principles for generating halogenated analogs for SAR studies.

The carboxylic acid group is a critical functional handle for derivatization. It is often a key interaction point with biological targets (e.g., through hydrogen bonding or ionic interactions) but can also impart undesirable properties such as poor membrane permeability or rapid metabolism. Therefore, modifying this group is a primary strategy in SAR exploration.

Esterification: Converting the carboxylic acid to an ester can modulate lipophilicity and cell permeability. This is a fundamental transformation that can be achieved through various methods.

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst.

DCC/DMAP Coupling: A highly efficient method for esterification under mild conditions, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst organic-chemistry.org. This method is tolerant of many functional groups and is effective even for sterically hindered alcohols organic-chemistry.orgorgsyn.org.

Other Coupling Reagents: A variety of other reagents can be used to activate the carboxylic acid for reaction with alcohols, including Dichloroimidazolidinedione (DCID) nih.gov.

Amidation: The formation of amides is another crucial modification. Amides can act as hydrogen bond donors and acceptors and are generally more metabolically stable than esters.

EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used system for forming amide bonds from carboxylic acids and amines, particularly in peptide synthesis and medicinal chemistry nih.gov.

Other Reagents: A vast array of coupling reagents exists, including HATU, BOP-Cl, and methods involving trimethyl phosphite and iodine, which are effective even for electron-deficient amines nih.govresearchgate.net.

Bioisosteric Replacement: In cases where the carboxylic acid group itself is problematic (e.g., due to metabolic instability leading to the formation of reactive acyl glucuronides), it can be replaced with a bioisostere—a different functional group with similar physicochemical properties that can maintain biological activity.

Tetrazoles: The 5-substituted 1H-tetrazole ring is a well-established bioisostere for carboxylic acids, having a similar pKa and spatial arrangement of its proton nih.govdrughunter.com.

Hydroxamic Acids: These groups are also acidic and are known for their metal-chelating properties, but can serve as effective carboxylic acid mimics nih.gov.

Acyl Sulfonamides: This functional group can also replicate the acidic proton and hydrogen bonding capabilities of a carboxylic acid nih.gov.

The following table summarizes common modifications of the carboxylic acid group and the reagents typically used.

| Derivative Type | Functional Group | Common Synthetic Reagents | Purpose in SAR Studies |

| Methyl Ester | -COOCH₃ | Methanol, H₂SO₄ (Fischer) | Increase lipophilicity, act as prodrug |

| Ethyl Ester | -COOCH₂CH₃ | Ethanol, DCC, DMAP | Further increase lipophilicity |

| Benzylamide | -CONHCH₂Ph | Benzylamine, EDC, HOBt | Introduce H-bond donor, explore steric bulk |

| Morpholinamide | -CON(CH₂CH₂)₂O | Morpholine, HATU | Improve solubility, probe specific interactions |

| Tetrazole | -CN₄H | (Various multi-step syntheses) | Bioisosteric replacement, improve metabolic stability |

| Hydroxamic Acid | -CONHOH | Hydroxylamine, Coupling agents | Bioisosteric replacement, introduce metal chelation |

This table provides examples of common derivatization strategies for the carboxylic acid moiety and their rationale in the context of structure-activity relationship studies.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of novel or synthesized compounds. By interacting with molecules in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, allow for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 2',4'-Dichlorobiphenyl-3-carboxylic acid, the protons on the two aromatic rings would exhibit distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and splitting patterns are influenced by the positions of the chlorine atoms and the carboxylic acid group. The proton of the carboxylic acid (–COOH) is highly deshielded and would appear as a broad singlet at a significantly downfield chemical shift, generally in the δ 10–13 ppm range. princeton.edulibretexts.org Protons on the dichlorinated ring and the carboxyl-substituted ring will show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the carboxylic acid group (C=O) is characteristically found in the δ 165–185 ppm region. princeton.edulibretexts.org The twelve aromatic carbons would produce a series of signals between δ 120–150 ppm. The carbons directly bonded to chlorine atoms would be shifted downfield, while the substitution pattern on both rings would determine the precise chemical shift for each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on analogous compounds and general spectroscopic principles.

¹H NMR (Proton)| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

¹³C NMR (Carbon)

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Carbon (-C OOH) | 165 - 185 |

| Aromatic Carbons (-C =) | 120 - 150 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band would be observed in the range of 2500–3300 cm⁻¹, which is characteristic of the O–H bond stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration would appear as a strong, sharp peak typically between 1710 and 1760 cm⁻¹. libretexts.org

Other significant peaks would include C–O stretching vibrations around 1210-1320 cm⁻¹, aromatic C=C stretching vibrations in the 1450–1600 cm⁻¹ region, and C–H aromatic stretching just above 3000 cm⁻¹. The C–Cl stretching vibrations would be found in the fingerprint region, typically between 1000 and 700 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound Predicted data based on functional group analysis.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch | Carboxylic Acid | 1710 - 1760 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C–O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation patterns, clues about the molecular structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound.

In the mass spectrum of this compound (C₁₃H₈Cl₂O₂), the molecular ion peak [M]⁺ would be observed. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, mass 17) and the loss of the entire carboxyl group (–COOH, mass 45). libretexts.org Cleavage of the bond between the two phenyl rings is also a possible fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data for this compound Predicted data based on molecular structure and common fragmentation patterns.

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₃H₈³⁵Cl₂O₂]⁺ | Molecular Ion (M) | 266 |

| [M-OH]⁺ | Loss of Hydroxyl | 249 |

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for isolating a target compound and for its quantification.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. thermofisher.com For the analysis of carboxylic acids like this compound, derivatization is typically required to convert the polar, non-volatile carboxylic acid group into a more volatile ester (e.g., a methyl or silyl (B83357) ester). nih.govnih.gov This process reduces peak tailing and allows for analysis at lower temperatures.

The derivatized compound can then be separated on a low-polarity capillary column (e.g., a DB-5MS) and detected. epa.gov Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for this analysis, as it provides both separation and structural identification. thermofisher.comupb.ro The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is a versatile technique for separating compounds that are not suitable for GC due to low volatility or thermal instability. nih.gov Carboxylic acids can often be analyzed directly by LC without derivatization.

Method development for this compound would typically involve reversed-phase chromatography. A C18 stationary phase column is commonly used for the separation of nonpolar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous component (often with a pH modifier like formic acid to ensure the carboxylic acid is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good peak shape. Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS or LC-MS/MS). nih.govresearchgate.net

Biological Interactions and Mechanistic Research

Investigation of Biological Activities and Pharmacological Potential

The pharmacological potential of 2',4'-Dichlorobiphenyl-3-carboxylic acid is an area of active scientific inquiry. While specific data on this compound is limited, research into the broader class of biphenyl (B1667301) carboxylic acids and dichlorinated compounds provides a foundation for understanding its potential biological activities.

The biphenyl carboxylate structure is a recognized scaffold in the development of potential anticancer agents. Although in vitro efficacy studies specifically targeting this compound are not prominent, research on analogous compounds demonstrates the potential of this chemical class.

For instance, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been synthesized and evaluated as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. One such derivative, compound S4 (a hydrazine-1-carbothioamide derivative), showed cytotoxicity against HCT-116 colorectal cancer cells with an IC50 value comparable to the established drug Erlotinib snv63.ru. Similarly, a nonplanar analogue of the marine alkaloid fascaplysin, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), has been shown to inhibit cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization, leading to significant anticancer activity in human tumor xenograft models nih.gov.

These findings suggest that the biphenyl carboxylic acid framework, including dichlorinated variants, warrants further investigation for its potential antiproliferative effects.

Table 1: In Vitro Anticancer Activity of Related Biphenyl Carboxylic Acid Derivatives

| Compound Name | Cancer Cell Line | Measured Effect | Result |

|---|---|---|---|

| 4'-hydroxybiphenyl-4-carboxylic acid derivative (S4) | HCT-116 (Colorectal) | Cytotoxicity (IC50) | Comparable to Erlotinib snv63.ru |

Polychlorinated biphenyls and their metabolites are known to interact with cellular detoxification systems, including the glutathione (B108866) S-transferase (GST) enzyme family. GSTs play a crucial role by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds, facilitating their removal.

The interaction is complex; for example, the bacterial GST known as BphK, found in Burkholderia xenovorans LB400, can catalyze the dehalogenation of inhibitory PCB metabolites, suggesting a role for GSTs in breaking down these compounds nih.gov.

Furthermore, studies on PCB quinones, which are oxidative metabolites of PCBs, show they react readily with glutathione. This can occur via a nonenzymatic, nucleophilic substitution reaction that displaces chlorine atoms from the quinone ring pnas.orgresearchgate.net. This nonenzymatic dechlorination reaction is a significant finding, as it represents a direct chemical interaction between a PCB derivative and a key cellular antioxidant, bypassing the need for enzyme catalysis in some instances pnas.org. Given that this compound is a chlorinated aromatic acid, its potential to interact with or be a substrate for GSTs, or to react directly with glutathione, represents a critical area for mechanistic research.

Anti-inflammatory Properties: The potential anti-inflammatory effects of this compound are not well-documented. However, exposure to certain parent PCB compounds has been associated with systemic inflammation mdpi.com. The metabolism of PCBs into carboxylic acid derivatives could modulate this inflammatory response, but specific studies are required to determine whether this particular compound has pro- or anti-inflammatory activity. Research on other aromatic carboxylic acids has shown anti-inflammatory potential, suggesting a possible avenue for future investigation researchgate.net.

Antibacterial Properties: The antibacterial potential of biphenyl carboxylic acid derivatives has been explored. A study on derivatives of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amide demonstrated in vitro antimicrobial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria researchgate.net. Some compounds in this series exhibited minimum inhibitory concentrations (MIC) as low as 0.31 µg/mL against S. aureus and B. subtilis researchgate.net. Additionally, broader studies have confirmed that polychlorinated biphenyl formulations can inhibit the growth of certain estuarine bacteria nih.gov. These findings indicate that the biphenyl backbone, including chlorinated forms, could serve as a basis for developing new antibacterial agents.

Table 2: In Vitro Antibacterial Activity of Biphenyl-4-carboxylic acid Thiazolidin-3-yl-amide Derivatives

| Bacterial Strain | Type | Range of Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 1.25 - 0.31 µg/mL researchgate.net |

| Bacillus subtilis | Gram-positive | 2.50 - 0.31 µg/mL researchgate.net |

| Escherichia coli | Gram-negative | 2.50 - 0.62 µg/mL researchgate.net |

Molecular and Cellular Mechanisms of Action

Understanding how this compound interacts with cellular components and pathways is key to defining its toxicological and pharmacological profile. Research on related PCBs provides significant insights into these mechanisms.

A significant body of research has established that various PCBs and their metabolites can act as endocrine-disrupting chemicals by interacting with nuclear receptors, including the estrogen receptor (ER) nih.gov.

While this compound itself has not been specifically profiled, studies on parent PCBs and hydroxylated metabolites are informative. Several PCB congeners, such as PCB 138, PCB 153, and PCB 180, have been shown to interfere with estrogen receptor-ligand mediated activity, often exhibiting antagonistic effects ratcatinc.comresearchgate.net. For example, in MCF-7 breast cancer cells, these congeners significantly decreased ER-mediated reporter gene activity ratcatinc.com. Similarly, PCB 77 and PCB 156 have been demonstrated to bind to the alpha isoform of the estrogen receptor (ERα) nih.gov.

Hydroxylated PCB metabolites, which are structurally analogous to the target compound, have also been shown to bind to the estrogen receptor. The affinity for the receptor is highly dependent on the number and position of chlorine atoms, which influences the conformational structure of the molecule nih.gov. This suggests that the specific chlorine substitution pattern of this compound would be a critical determinant of its potential to bind to ERα and act as an endocrine disruptor.

The ability of PCBs and related compounds to induce apoptosis, or programmed cell death, is a key aspect of their mechanism of action and potential anticancer activity. Research on various chlorinated biphenyls indicates they can trigger apoptotic pathways.

For example, 2,2',4,6,6'-pentachlorobiphenyl was found to induce the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-3 nih.gov. The induction of apoptosis is a mechanism shared by other biphenyl carboxylic acid derivatives. Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) selectively induces apoptosis in transformed cells nih.gov. Furthermore, a 4'-hydroxybiphenyl-4-carboxylic acid derivative was shown to induce the intrinsic apoptotic pathway in HCT-116 cells, leading to cell cycle arrest in the G2/M phase snv63.ru.

These studies collectively suggest that a likely cellular mechanism of action for compounds like this compound could involve the perturbation of mitochondrial function, leading to the activation of the caspase cascade and ultimately, apoptosis.

Metabolic Fate and Biotransformation Pathways in Biological Systems

The metabolic fate of this compound in biological systems is anticipated to follow the general pathways established for other PCBs, with modifications influenced by the presence of the carboxylic acid group. Biotransformation is a critical process that determines the persistence, distribution, and ultimate toxicity of xenobiotics.

In Vivo and In Vitro Metabolism Studies

The metabolism of PCBs has been investigated in a variety of in vivo and in vitro models. In vivo studies, typically using animal models such as rats, provide insights into the absorption, distribution, metabolism, and excretion of these compounds in a whole organism. For instance, studies on dichlorobiphenyls in rats have identified hydroxylated metabolites in excreta dntb.gov.ua.

In vitro systems are invaluable for elucidating specific metabolic pathways and identifying the enzymes involved. Commonly used in vitro models include liver microsomes, which are rich in cytochrome P450 enzymes, and cultured cell lines like human hepatoma HepG2 cells. These systems allow for the controlled study of metabolite formation. For example, in vitro metabolism of different PCB congeners in rat and human liver microsomes has revealed the formation of mono- and di-hydroxylated metabolites bohrium.com. The fungus Cunninghamella elegans is also utilized as a model for mammalian drug metabolism and has been used to study the biotransformation of fluorinated phenyl pyridine carboxylic acids, demonstrating hydroxylation as a key metabolic step scispace.com.

Enzymatic Biotransformation: Role of Cytochrome P450 Enzymes and Conjugation

The initial and rate-limiting step in the metabolism of most PCBs is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes nih.govresearchgate.net. These monooxygenases introduce a hydroxyl group onto the biphenyl structure, increasing its water solubility and providing a site for further metabolic reactions researchgate.net. Various CYP isoforms can be involved in PCB metabolism, and their activity can be influenced by the specific congener nih.gov. The presence of the carboxylic acid moiety in this compound may influence its interaction with CYP enzymes.

Following oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to the hydroxyl group. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increases the water solubility of the metabolites, facilitating their excretion from the body nih.govresearchgate.net. The carboxylic acid group itself can also be a target for conjugation, potentially forming acyl-glucuronides, which are known reactive metabolites for some carboxylic acid-containing drugs nih.gov.

Metabolite Identification and Elucidation of Metabolic Pathways

The identification of metabolites is essential for constructing the complete metabolic pathway of a compound. For PCBs, a range of metabolites has been identified, reflecting a complex biotransformation process. The primary metabolites are hydroxylated PCBs (OH-PCBs) nih.gov. Further oxidation can lead to the formation of dihydroxylated PCBs and quinones nih.gov.

In addition to oxidation products, conjugation with glucuronic acid and sulfate leads to the formation of PCB-glucuronides and PCB-sulfates, respectively nih.govresearchgate.net. For dichlorobiphenyls specifically, studies have identified various hydroxylated and conjugated metabolites. For instance, the metabolism of 3-chlorobiphenyl (B164846) in a human-relevant cell line produced hydroxylated and even dechlorinated metabolites acs.org.

Based on the established metabolic pathways for PCBs and carboxylic acids, a putative metabolic pathway for this compound can be proposed. The initial step would likely involve CYP-mediated hydroxylation on one of the phenyl rings. The resulting hydroxylated carboxylic acid could then be a substrate for conjugation with either glucuronic acid or sulfate at the hydroxyl group. The carboxylic acid group itself could also be directly conjugated, primarily with glucuronic acid, to form an acyl-glucuronide.

The following table outlines the expected classes of metabolites for this compound based on known biotransformation pathways of related compounds.

| Metabolite Class | Description | Precursor | Key Enzymes |

| Phase I Metabolites | |||

| Hydroxylated Dichlorobiphenyl Carboxylic Acids | Addition of one or more hydroxyl groups to the biphenyl rings. | This compound | Cytochrome P450 (CYP) |

| Phase II Metabolites | |||

| Glucuronide Conjugates | Addition of glucuronic acid to a hydroxyl or carboxylic acid group. | Hydroxylated metabolites or parent compound | UDP-glucuronosyltransferases (UGTs) |

| Sulfate Conjugates | Addition of a sulfate group to a hydroxyl group. | Hydroxylated metabolites | Sulfotransferases (SULTs) |

| Acyl-CoA Thioesters | Formation of a thioester with Coenzyme A at the carboxylic acid group. | This compound | Acyl-CoA synthetases |

This comprehensive understanding of the metabolic fate of this compound is essential for assessing its potential for bioaccumulation and toxicity.

Environmental Fate, Degradation Pathways, and Ecotoxicological Studies

Environmental Distribution and Persistence Characteristics

There is no specific data available from the conducted searches regarding the environmental distribution or persistence of 2',4'-Dichlorobiphenyl-3-carboxylic acid. As a metabolite of PCBs, its presence would be anticipated in environments contaminated with specific PCB congeners that can degrade to form this acid.

Degradation Pathways in Environmental Matrices

The degradation of this compound has not been a direct subject of extensive study. However, insights can be drawn from the degradation of parent PCB compounds and other chlorinated acids.

Microbial Biodegradation (Aerobic and Anaerobic)

Specific aerobic and anaerobic biodegradation pathways and rates for this compound are not documented in the available literature. Generally, the biodegradation of PCBs is a slow process. nih.gov Aerobic degradation often involves dioxygenase enzymes that introduce hydroxyl groups, leading to ring cleavage. researchgate.net Anaerobic degradation typically proceeds through reductive dechlorination, where chlorine atoms are removed from the biphenyl (B1667301) structure. researchgate.net The degradation of chlorobenzoic acids, which are common PCB metabolites, has been observed under both aerobic and anaerobic conditions, but specific studies identifying this compound as a substrate are lacking.

Biotransformation by Bacterial Strains and Fungi

While specific bacterial or fungal strains have not been identified to transform this compound, some research provides context. Studies have shown that certain bacteria and fungi can degrade PCBs and their intermediates.

For example, the bacterial strain Rhodococcus sp. RHA1 has been shown to transform a wide range of PCBs, resulting in the formation of various chlorobenzoic acids as intermediate metabolites. usda.gov Similarly, white-rot fungi like Phanerochaete chrysosporium are capable of degrading PCB congeners, such as 4,4'-dichlorobiphenyl (B164843), and producing metabolites like 4-chlorobenzoic acid. usda.govnih.gov These studies indicate that microbial systems possess the enzymatic machinery to degrade chlorinated aromatic acids, a class to which this compound belongs. However, the efficiency and pathway for the specific biotransformation of this compound remain uninvestigated.

Dehalogenation and Mineralization Processes

Direct research on the dehalogenation and mineralization of this compound is not available. Dehalogenation is a critical step in the detoxification of chlorinated compounds, involving the removal of chlorine atoms. Mineralization refers to the complete breakdown of an organic compound to its inorganic constituents (e.g., CO2, H2O, and Cl-). Studies on other PCBs have shown that mineralization can occur, albeit often slowly. For example, the fungus Phanerochaete chrysosporium has been shown to mineralize 11% of 4,4'-dichlorobiphenyl after 28 days of incubation. usda.gov The potential for this compound to undergo similar processes is plausible but has not been experimentally verified.

Abiotic Degradation Mechanisms (e.g., Photolysis)

Abiotic degradation, particularly photolysis, may play a role in the environmental fate of this compound. Research has indicated that chlorinated biphenyl carboxylic acids can act as efficient photosensitizers, promoting the formation of reactive oxygen species like singlet oxygen. researchgate.net This suggests that the compound could be susceptible to degradation in sunlit surface waters. The direct photolysis of the antimicrobial agent triclosan, which is structurally similar in that it contains a dichlorinated aromatic ring, results in the formation of 2,4-dichlorophenol (B122985) and photodegrades rapidly. nih.gov However, the specific quantum yield and half-life of this compound under environmental conditions have not been determined.

Ecotoxicological Research in Non-Target Organisms

There is a lack of ecotoxicological studies specifically investigating the effects of this compound on any non-target organisms. The toxicity of PCBs and their metabolites is highly variable and depends on the specific structure of the compound. nih.gov

For context, studies on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and its primary metabolite, 2,4-dichlorophenol (2,4-DCP), have shown that the metabolite can be more toxic than the parent compound to organisms like Vibrio qinghaiensis and Caenorhabditis elegans. nih.gov The toxicity of PCBs in fish has been reviewed, but a consensus on the effects on wild populations is lacking, with biological activity often limited to specific "dioxin-like" congeners. nih.gov Without direct testing, the potential ecotoxicological impact of this compound remains unknown.

Aquatic Ecotoxicology and Bioaccumulation Potential

The aquatic ecotoxicology of this compound is not extensively documented in scientific literature. However, insights can be drawn from studies on related compounds, particularly hydroxylated polychlorinated biphenyls (OH-PCBs) and the parent compound, 2,4'-Dichlorobiphenyl. The presence of a carboxylic acid group is expected to significantly influence the compound's behavior in aquatic environments compared to its non-carboxylated parent PCB.

The introduction of a carboxyl group increases the polarity and water solubility of the molecule. Unlike the highly hydrophobic parent PCBs, this compound is likely to exist in both a neutral, undissociated form and an anionic, dissociated form, depending on the pH of the surrounding water. This ionization state is a critical determinant of its bioavailability and subsequent toxic effects. Generally, the neutral form of organic acids is more readily taken up by aquatic organisms across biological membranes.

Studies on hydroxylated PCBs, which also possess an ionizable group, indicate that they are generally more toxic than their parent PCBs. For instance, research using the Microtox® bioluminescent bacterial assay showed that all tested OH-PCBs exhibited higher toxicity than the corresponding parent PCBs. researchgate.netnih.gov The toxicity of OH-PCBs was found to generally decrease with an increasing degree of chlorination. researchgate.netnih.gov This suggests that lower chlorinated, functionalized PCBs like this compound could exhibit notable aquatic toxicity.

The bioaccumulation potential of this compound is also expected to differ from that of neutral PCBs. Bioaccumulation in fish is a complex process influenced by factors such as toxicokinetics, metabolism, and biota-sediment accumulation factors (BSAFs). nih.gov While parent PCBs are known to bioaccumulate in fatty tissues due to their lipophilicity, the presence of the carboxylic acid group in this compound would likely lead to different distribution patterns within an organism. Research on other ionizable organic compounds in fish has highlighted the importance of pH-dependent gill uptake and elimination, as well as potential for metabolism via pathways like glucuronidation and amino acid conjugation.

The table below presents toxicity data for related hydroxylated dichlorobiphenyls from the Microtox® assay, which can provide an indication of the potential toxicity range for this compound.

| Compound | 5-min EC50 (mg L⁻¹) | 15-min EC50 (mg L⁻¹) | Reference |

| 4'-HO-2,4-DCB | 0.07 | 0.08 | nih.gov |

| 3'-HO-2,4-DCB | 0.92 | 0.98 | nih.gov |

| 2'-HO-2,4-DCB | 1.89 | 2.11 | nih.gov |

Terrestrial Ecotoxicology and Soil Interactions

Specific data on the terrestrial ecotoxicology and soil interactions of this compound are scarce. Therefore, understanding its potential behavior in terrestrial ecosystems relies on extrapolations from studies on parent PCBs and other chlorinated organic acids.

The fate and transport of organic compounds in soil are heavily influenced by their sorption characteristics. PCBs are known to be strongly sorbed by soil organic matter, with the degree of sorption correlating with the number of chlorine atoms—more highly chlorinated PCBs are more tenaciously held. nm.gov The mobility of PCBs in soil with aqueous solutions is generally low. nm.gov

The introduction of a carboxylic acid group to the biphenyl structure, as in this compound, will alter its interaction with soil components. The sorption of ionizable organic compounds is pH-dependent. At a soil pH below the compound's pKa, the neutral form will dominate, and sorption to soil organic matter is expected to be the primary interaction. At a soil pH above the pKa, the compound will exist as an anion, which may lead to repulsion from negatively charged clay and organic matter surfaces, potentially increasing its mobility in soil porewater. However, interactions with positively charged sites on soil minerals or through cation bridging with divalent cations (e.g., Ca²⁺, Mg²⁺) could still lead to significant sorption.

Studies on the adsorption of chlorophenols, another class of chlorinated aromatic acids, have shown that adsorption decreases with increasing soil pH, indicating that the undissociated species are more readily adsorbed. researchgate.net Soil organic carbon content has been identified as a strong indicator of chlorophenol adsorption, with soil pH also playing a crucial role. researchgate.net

The ecotoxicological effects on soil organisms will depend on the bioavailability of this compound in the soil matrix. While parent PCBs are known persistent organic pollutants with documented adverse effects on wildlife, the toxicity of their carboxylated derivatives in the terrestrial environment is not well understood. nih.govepa.gov General frameworks for terrestrial ecotoxicology assessment consider effects on soil-dwelling organisms (e.g., earthworms, collembolans), non-target plants, and the potential for transfer through the food chain to terrestrial vertebrates. europa.eu Given the persistence of the biphenyl structure, there is a potential for long-term exposure to soil organisms.

The following table summarizes the general soil interaction characteristics expected for this compound based on data for related compounds.

| Property | Expected Behavior for this compound | Basis of Extrapolation |

| Sorption to Soil Organic Matter | Moderate to high, pH-dependent. | Behavior of PCBs and chlorophenols. nm.govresearchgate.net |

| Mobility in Soil | pH-dependent; potentially higher mobility at higher pH in anionic form. | General principles of ionizable organic compound sorption. |

| Persistence | The dichlorobiphenyl structure is persistent. | Known persistence of PCBs. nih.gov |

| Bioavailability to Soil Organisms | Dependent on soil properties (pH, organic carbon) and the compound's ionization state. | General principles of ecotoxicology. |

Environmental Risk Assessment Frameworks and Mitigation Strategies

A formal environmental risk assessment for this compound has not been established due to the lack of specific ecotoxicological and fate data. However, the risk assessment frameworks developed for polychlorinated biphenyls (PCBs) and other persistent organic pollutants (POPs) provide a basis for evaluating its potential environmental risks.

The risk assessment process for chemicals like PCBs typically involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov

Hazard Identification: Based on its structure as a dichlorinated biphenyl, this compound is expected to be a persistent substance. nih.gov Studies on hydroxylated PCBs suggest that it may exhibit greater toxicity than its parent PCB congener. researchgate.netnih.gov The presence of the carboxylic acid group introduces different toxicological endpoints to consider, potentially involving different mechanisms of action than the non-polar parent PCBs.

Dose-Response Assessment: Quantitative dose-response data for this compound are not available. For risk assessment of PCB mixtures, the Toxicity Equivalence Factor (TEF) approach is often used for dioxin-like PCBs. nih.gov This approach relates the toxicity of a congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). However, it is unclear if this approach would be applicable to a carboxylated PCB, which may not act through the same aryl hydrocarbon (Ah) receptor-mediated pathway. Risk assessment would require new studies to determine relevant toxicological endpoints and derive no-observed-adverse-effect levels (NOAELs) or lowest-observed-adverse-effect levels (LOAELs).

Exposure Assessment: An exposure assessment would need to consider the potential sources of this compound, its environmental transport, and its fate. As a potential metabolite of 2',4'-Dichlorobiphenyl, its formation in various environmental compartments (water, soil, biota) would need to be quantified. Its increased water solubility compared to the parent PCB would influence its partitioning and potential for long-range transport.

Risk Characterization: This step integrates the hazard, dose-response, and exposure assessments to estimate the probability of adverse effects on ecosystems. The risk is often expressed as a risk quotient (RQ), which compares the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC).

Mitigation Strategies: Given the persistent nature of the dichlorobiphenyl structure, mitigation strategies would focus on preventing its release into the environment. If this compound is identified as an environmental transformation product of PCBs, strategies to remediate PCB-contaminated sites would also contribute to reducing its formation. For persistent organic pollutants, mitigation often involves source control, containment of contaminated sites, and in-situ or ex-situ remediation technologies.

The table below outlines a conceptual framework for the risk assessment of this compound.

| Risk Assessment Component | Considerations for this compound |

| Hazard Identification | Persistence of the dichlorobiphenyl structure; potential for higher toxicity than parent PCB; different toxicological profile due to the carboxylic acid group. |

| Dose-Response Assessment | Lack of specific data necessitates new toxicological studies. Applicability of TEF approach is questionable. |

| Exposure Assessment | Evaluation of sources (direct release or formation from parent PCB); modeling of environmental fate and transport considering its ionizable nature. |

| Risk Characterization | Calculation of risk quotients based on predicted environmental concentrations and predicted no-effect concentrations derived from future studies. |

| Mitigation | Source control and remediation of any parent compounds (e.g., 2',4'-Dichlorobiphenyl) that could lead to its formation. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Correlating Molecular Structure with Biological Activity

The arrangement of atoms and functional groups in 2',4'-Dichlorobiphenyl-3-carboxylic acid dictates its physicochemical properties and, consequently, its biological function. Key aspects include the pattern of chlorine substitution, the presence of the carboxylic acid group, and the rotational freedom of the biphenyl (B1667301) rings.

Influence of Halogen Substitution Patterns on Activity

Electronic Effects : Chlorine atoms are electron-withdrawing groups. The specific placement of the two chlorine atoms at the 2'- and 4'- positions on one phenyl ring of this compound creates a distinct electronic distribution across the molecule. This pattern influences the molecule's potential to engage in electrostatic or charge-transfer interactions with receptors. Studies on other chlorinated compounds show that substituting chlorine atoms in the aromatic ring leads to an increase in chemical reactivity. mdpi.com

Lipophilicity and Bioaccumulation : Halogenation generally increases a molecule's lipophilicity (fat-solubility). This property is crucial for its ability to cross biological membranes and its potential for bioaccumulation in fatty tissues. nih.gov Highly chlorinated PCBs tend to have greater potential for bioaccumulation. nih.gov

Steric Hindrance : The position of chlorine atoms, particularly those adjacent to the biphenyl linkage (ortho-substitution), influences the molecule's ability to adopt a planar conformation. The lack of ortho-chlorines in the carboxylic acid-bearing ring of this compound allows for greater rotational freedom compared to some other PCB congeners.

Research on various halogenated compounds demonstrates that the structural influence of halogen atoms often increases in the order of Cl < Br < I. nih.gov In some cases, the presence of a halogen atom enables specific interactions, such as weak hydrogen bonds with receptor sites, that can enhance binding affinity. nih.gov

Role of the Carboxylic Acid Group in Receptor Interactions

The carboxylic acid (-COOH) group is a highly significant functional group in drug design and molecular interactions. ajgreenchem.comnumberanalytics.com Its properties make it a versatile interaction point for biological targets. acs.org

Acidity and Ionization : The carboxylic acid group is acidic and can donate a proton to form a negatively charged carboxylate ion (-COO⁻) at physiological pH. numberanalytics.comresearchgate.net This anionic group can form strong ionic bonds or salt bridges with positively charged amino acid residues (like lysine (B10760008) or arginine) in a receptor's binding pocket. unina.it

Solubility and Pharmacokinetics : The ability to ionize generally increases a compound's water solubility, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.comresearchgate.net However, the presence of a carboxylic acid can also sometimes lead to limited permeability across biological membranes. acs.org

The acidity of a carboxylic acid, and thus its tendency to ionize, originates from the resonance stabilization of its resulting anion. unlp.edu.ar This functional group is considered a privileged structure in medicinal chemistry because of its ability to engage in strong electrostatic and hydrogen-bonding interactions. acs.org

Interactive Table: Potential Interactions of the Carboxylic Acid Group Below is a summary of the primary interactions the carboxylic acid moiety can participate in within a biological target.

| Interaction Type | Group on Compound | Complementary Group on Receptor | Significance |

| Ionic Bonding | Carboxylate (-COO⁻) | Positively charged amino acids (e.g., Arginine, Lysine) | Strong, contributes significantly to binding affinity. unina.it |

| Hydrogen Bond Donor | Hydroxyl (-OH) | Electron-rich atoms (e.g., Oxygen, Nitrogen) | Directional, crucial for binding specificity. unina.it |

| Hydrogen Bond Acceptor | Carbonyl (C=O) | Hydrogen bond donors (e.g., -NH, -OH groups) | Directional, adds to binding stability and specificity. unina.it |

Impact of Biphenyl Ring Conformation and Dihedral Angles

The two phenyl rings in a biphenyl structure are not fixed; they can rotate relative to each other around the central carbon-carbon single bond. The angle of this rotation is known as the dihedral or twist angle.

Influence of Substituents : The presence of substituents, especially large ones like chlorine at the ortho positions (2, 2', 6, 6'), creates steric hindrance that prevents the rings from becoming coplanar. In this compound, the 2'-chloro substituent will force a non-planar conformation. The degree of twisting can influence the rate of metabolism and clearance from the body. researchgate.net

Energetics of Conformation : The molecule exists as a mixture of different conformations (rotamers), with the most stable one having the lowest energy. The energy barrier to rotation affects how easily the molecule can adapt its shape to fit a binding site.

Computational Modeling for Predictive SAR/QSAR

Computational models are powerful tools for predicting the biological activity of chemicals based on their structure, saving time and resources in drug discovery and toxicology. nih.govijpras.com These models use calculated molecular properties, known as descriptors, to build a mathematical relationship with observed biological effects.

Development of Predictive Models for Biological Efficacy

Predictive QSAR models are developed by establishing a correlation between the structural descriptors of a series of compounds and their measured biological activity. pku.edu.cn

Model Building : Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to create an equation that links descriptors to activity. nih.govresearchgate.net For a set of PCBs, this could involve correlating descriptors with endpoints like receptor binding affinity or toxicity. pku.edu.cn

Application : Once a reliable model is built, it can be used to predict the activity of new or untested compounds, such as different isomers or metabolites of dichlorobiphenyl-carboxylic acids. This is particularly valuable for prioritizing compounds for synthesis and testing. nih.gov Studies have successfully created QSAR models for various endpoints of PCBs, including their half-life in humans and their interaction with various receptors. researchgate.net

Descriptor Selection and Statistical Validation for QSAR

The quality of a QSAR model depends heavily on the appropriate selection of descriptors and rigorous statistical validation. researchgate.net

Descriptor Selection : Descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

1D : Simple counts (e.g., molecular weight). nih.gov

2D : Based on the 2D structure (e.g., connectivity indices, polarizability). nih.gov

3D : Based on the 3D conformation (e.g., molecular volume, surface area). capes.gov.br

Quantum Chemical : Electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and partial atomic charges. pku.edu.cnnih.gov

The selection process often involves eliminating redundant or irrelevant descriptors to build a robust model. researchgate.net For complex molecules like PCBs, electronic and quantum chemical descriptors have proven to be particularly important. nih.gov

Statistical Validation : Validation is essential to ensure a model is robust, reliable, and has predictive power, not just a chance correlation. researchgate.net Key validation methods include:

Internal Validation : Techniques like leave-one-out (LOO) cross-validation (q²) assess the model's internal consistency and stability. researchgate.net Many researchers consider a q² value greater than 0.5 to be an indicator of a model with high predictive power. researchgate.net

External Validation : The model's true predictive ability is tested using an external set of compounds that were not used in building the model. nih.govacs.org Metrics like the predictive squared correlation coefficient (Q²) are used for this evaluation. acs.org

Y-randomization : This test scrambles the biological activity data to ensure the original model was not the result of a chance correlation. researchgate.net

Interactive Table: Common QSAR Descriptors and Validation Metrics The table below outlines key descriptors and validation techniques used in developing predictive QSAR models.

| Category | Example | Description |

| Descriptor | log K(ow) (or logP) | The n-octanol/water partition coefficient, a measure of lipophilicity. nih.gov |

| Descriptor | E(HOMO) / E(LUMO) | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to electronic reactivity. pku.edu.cn |

| Descriptor | Molecular Refractivity (MR) | A measure of molecular volume and polarizability. silae.it |

| Validation Metric | R² (Coefficient of Determination) | Measures how well the model fits the training data. |

| Validation Metric | q² (Cross-validated R²) | An internal validation metric that assesses the model's predictive ability. researchgate.net |

| Validation Metric | Q² (Predictive R²) | An external validation metric that measures prediction accuracy on a separate test set. acs.org |

Computational Chemistry and Theoretical Modeling Studies

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of 2',4'-Dichlorobiphenyl-3-carboxylic acid are crucial determinants of its chemical reactivity, biological activity, and environmental fate.

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of this compound. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular properties. wikipedia.orginsilicosci.com

Density Functional Theory (DFT): DFT methods, such as B3LYP, are popular for their balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can be used to optimize the molecular geometry, providing information on bond lengths, bond angles, and dihedral angles. These calculations would likely show that the two phenyl rings are not coplanar due to the steric hindrance from the chlorine atoms. DFT can also be used to calculate electronic properties such as molecular orbital energies (HOMO and LUMO), which are important for predicting reactivity, and atomic charges, which can indicate sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Hartree-Fock (HF) Theory: The Hartree-Fock method is a foundational ab initio method that provides a good starting point for more advanced calculations. wikipedia.orglibretexts.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF theory can still provide valuable qualitative insights into the electronic structure of the molecule. Post-Hartree-Fock methods can offer improved accuracy but at a higher computational expense. nih.gov

A theoretical study on dichlorobenzene isomers using coupled-cluster theory (a post-Hartree-Fock method) provided detailed information on their intermolecular potential energy surfaces. nih.gov Although this study did not include the carboxylic acid group, it demonstrates the level of detail that can be achieved for related structures.

Table 1: Representative Theoretical Bond Lengths and Angles for a Dichlorobiphenyl Carboxylic Acid Moiety (Illustrative)

| Parameter | Bond Length (Å) | Angle (°) |

| C-C (biphenyl bridge) | 1.49 | |

| C-Cl | 1.74 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-COOH | 1.48 | |

| O-H (in COOH) | 0.97 | |

| C-C-C (in ring) | 118 - 121 | |

| C-C-Cl | 119 - 121 | |

| C-C-C=O | 120 | |

| O=C-O-H | 122 |

Note: These are illustrative values based on general principles and data for similar compounds. Actual calculated values would be specific to the optimized geometry of this compound.

Conformational Analysis and Energy Landscapes

The potential energy surface (PES) of polychlorinated biphenyls (PCBs) has been a subject of theoretical investigation. researchgate.net For this compound, the PES as a function of the dihedral angle between the two phenyl rings would likely show a high energy barrier for a planar conformation due to steric clashes between the ortho chlorine atom on one ring and the hydrogen atom on the other, as well as the carboxylic acid group. The global minimum on the PES would correspond to a twisted conformation where the steric hindrance is minimized. The exact dihedral angle of the most stable conformer would be influenced by a balance of steric repulsion and electronic effects.

A study on dichlorobenzene isomers complexed with argon revealed detailed intermolecular potential energy surfaces, highlighting how chlorine substitution patterns affect molecular interactions. nih.gov While focused on intermolecular forces, the methodology is applicable to understanding the intramolecular forces that govern the conformational preferences of this compound.

Reaction Mechanism Elucidation Through Computational Simulations

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions. rsc.org For this compound, this could involve studying its synthesis, degradation pathways, or metabolic transformations. For instance, the Suzuki-Miyaura coupling, a common method for synthesizing biphenyl (B1667301) compounds, involves a complex catalytic cycle that can be modeled computationally to understand the role of the catalyst and the effect of substituents on reaction rates and yields. ajgreenchem.com

Furthermore, computational studies can be used to investigate the mechanisms of toxicity of related compounds. For example, understanding how a molecule like this compound might be metabolized in biological systems can be explored by modeling the reactions with enzymes like cytochrome P450. These simulations can identify potential reactive metabolites and provide insights into the molecular basis of toxicity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or nucleic acid. nih.govgoogle.com These methods are central to drug discovery and toxicology.

Molecular Docking: Molecular docking simulations could be used to predict the binding mode and affinity of this compound to various protein targets. For example, given its structural similarity to other environmental contaminants, it might be docked into the active sites of nuclear receptors or enzymes involved in xenobiotic metabolism. nih.gov A study on biphenyl carboxylic acid derivatives as inhibitors of matrix metalloproteinases (MMPs) utilized molecular docking to understand their binding interactions. researchgate.net Similarly, docking studies of this compound could reveal key interactions, such as hydrogen bonds involving the carboxylic acid group and hydrophobic interactions with the dichlorobiphenyl core, that contribute to its binding affinity for a particular target. ajgreenchem.commdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic picture of the ligand-target complex. mdpi.com An MD simulation would treat the atoms of the ligand and a portion of the protein as particles moving under the influence of a force field. The simulation would track the trajectories of these atoms over time, revealing the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

Prediction of Physicochemical and Environmental Parameters

Computational methods are widely used to predict key physicochemical properties that govern the environmental fate and transport of chemicals.

Solvation Energy and Partition Coefficients

Solvation Energy: The solvation energy is the free energy change associated with the transfer of a molecule from the gas phase to a solvent. It is a critical parameter for understanding solubility and chemical reactivity in solution. Continuum solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are frequently used to predict solvation free energies. researchgate.netarxiv.orgarxiv.orgua.pt For this compound, these models can predict its solvation energy in various solvents, including water and organic solvents.

Partition Coefficients: The octanol-water partition coefficient (log Kow or log P) is a key parameter used to assess the hydrophobicity of a chemical and its potential for bioaccumulation. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the log P of PCBs and their derivatives. nih.govnih.govresearchgate.net These models typically use molecular descriptors derived from the chemical structure to correlate with experimentally determined log P values.

Table 2: Predicted Physicochemical Properties for this compound (Illustrative)

| Property | Predicted Value | Method |

| Log P (Octanol-Water) | 4.5 - 5.5 | QSAR, Solvation Free Energy Difference |

| Aqueous Solubility | Low | Based on high Log P |

| pKa | 3.5 - 4.5 | Based on benzoic acid and electronic effects of substituents |

Note: These are estimated values based on the properties of similar compounds. Actual values would require specific calculations or experimental determination.

In-Depth Computational Analysis of this compound Remains a Niche Area in Scientific Literature

Computational chemistry serves as a powerful tool in modern chemical research, offering insights into molecular structure, reactivity, and spectroscopic profiles. These theoretical predictions are invaluable for interpreting experimental data and understanding the fundamental properties of chemical compounds. The process typically involves using quantum mechanical calculations to model the behavior of electrons within a molecule, from which various spectroscopic parameters can be derived.

For a molecule like this compound, a theoretical study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Frequency Calculations: Predicting the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum.

NMR Chemical Shift Calculations: Estimating the resonance frequencies of atomic nuclei (e.g., ¹H and ¹³C) in a magnetic field, which are fundamental to NMR spectroscopy.

Electronic Transition Calculations: Predicting the wavelengths of light a molecule absorbs in the UV-Vis spectrum.

The absence of such dedicated computational studies means that data tables and detailed research findings on the theoretically predicted spectroscopic properties of this compound cannot be provided at this time. The scientific community has yet to publish research that would fulfill the specific requirements for a detailed analysis of its computational spectroscopic profile.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Analogs for Targeted Research Applications

The synthesis of analogs of 2',4'-Dichlorobiphenyl-3-carboxylic acid is a burgeoning field of research, aimed at creating molecules with specific properties for targeted applications. The general approach often involves coupling reactions to create the biphenyl (B1667301) backbone, followed by modifications to introduce or alter functional groups.

A common synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com This method allows for the joining of two aryl groups, typically an aryl halide and an arylboronic acid, in the presence of a palladium catalyst. ajgreenchem.com For instance, a substituted bromobenzene (B47551) can be reacted with a corresponding arylboronic acid to form the biphenyl structure. uky.edu The carboxylic acid group can be present on one of the starting materials or introduced in a subsequent step.

Another established method is the Ullmann coupling reaction, which involves the copper-catalyzed reaction of two aryl halides. uky.edu While effective, this approach can sometimes lead to lower yields and the formation of byproducts, especially for the synthesis of unsymmetrical PCBs with multiple ortho-chlorine substituents. uky.edu